Potassium cinnamate

Catalog No.
S656363
CAS No.
16089-48-8
M.F
C9H7KO2
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium cinnamate

CAS Number

16089-48-8

Product Name

Potassium cinnamate

IUPAC Name

potassium;(E)-3-phenylprop-2-enoate

Molecular Formula

C9H7KO2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+;

InChI Key

IWHVCHNCTHGORM-UHDJGPCESA-M

SMILES

C1=CC=C(C=C1)C=CC(=O)[O-].[K+]

Synonyms

cinnamic acid, cinnamic acid, (trans)-(E)-isomer, cinnamic acid, (Z)-isomer, cinnamic acid, 13C-labeled cpd, cinnamic acid, 14C-labeled cpd, cinnamic acid, 14C-labeled cpd (E)-isomer, cinnamic acid, 2-(13)C-labeled cpd, cinnamic acid, 2-(14)C-labeled cpd, cinnamic acid, 3-(14)C-labeled cpd, cinnamic acid, 3H-labeled cpd (E)-isomer, cinnamic acid, 3H-labeled cpd (Z)-isomer, cinnamic acid, ion(1-), cinnamic acid, ion(1-)-(E)-isomer, cinnamic acid, nickel (+2) salt, cinnamic acid, potassium salt, cinnamic acid, sodium salt, cinnamic acid, sodium salt(E)-isomer, cinnamic acid, sodium salt(Z)-isomer, cinnamic acid, zinc salt(E)-isomer

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)[O-].[K+]

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+]

Potassium cinnamate, a white crystalline solid with the chemical formula C₁₀H₇KO₂ (), has applications in various scientific research fields, including:

Food Science and Preservation:

  • Antimicrobial activity: Studies have shown potassium cinnamate to be effective against various bacteria, yeasts, and molds, extending the shelf life of food products (). Its effectiveness is attributed to its ability to disrupt the cell membrane of microorganisms ().

Environmental Science:

  • Wastewater treatment: Research suggests potassium cinnamate can be used as a reducing agent in wastewater treatment processes, potentially removing harmful pollutants like heavy metals ().

Pharmaceutical Research:

  • Antioxidant properties: Studies indicate potential antioxidant properties of potassium cinnamate, suggesting its possible role in protecting cells from oxidative damage (). However, further research is needed to understand its efficacy and potential applications in this area.

Polymer Science:

  • Polymaleic acid production: Potassium cinnamate can be used as a starting material for the synthesis of polymaleic acid, a polymer with various industrial applications, including in the production of plastics and detergents ().

Potassium cinnamate is an organic compound with the chemical formula C₉H₇KO₂ and a CAS number of 16089-48-8. It appears as a white crystalline solid that is soluble in water, ethanol, and acetone. This compound is the potassium salt of cinnamic acid, which is derived from the bark of the cinnamon tree. Potassium cinnamate has garnered attention for its potential applications in various fields, including wastewater treatment and as a food preservative due to its antimicrobial properties .

The mechanism of action for potassium cinnamate in various applications remains under investigation.

  • Wastewater treatment: Studies suggest it may act as a flocculant, aiding in the removal of suspended particles [].
  • Reducing agent: The presence of the conjugated double bond system might contribute to its reducing properties, but further research is needed [].
Typical of carboxylic acid salts. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Neutralization: Reacting with acids to regenerate cinnamic acid.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide to form other compounds.

The synthesis often involves the reaction of potassium hydroxide with cinnamic acid in an aqueous environment, resulting in the formation of potassium cinnamate .

Potassium cinnamate exhibits notable biological activities. Research indicates that it acts as a moderate inducer of nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense mechanisms against oxidative stress. This property suggests potential applications in health supplements and functional foods aimed at enhancing antioxidant defenses . Additionally, its antimicrobial properties make it a candidate for use in food preservation and wastewater treatment, where it can inhibit the growth of various pathogens .

The synthesis of potassium cinnamate can be achieved through several methods:

  • Neutralization Reaction: Mixing an aqueous solution of potassium hydroxide with cinnamic acid leads to the formation of potassium cinnamate.
    Cinnamic Acid+Potassium HydroxidePotassium Cinnamate+Water\text{Cinnamic Acid}+\text{Potassium Hydroxide}\rightarrow \text{Potassium Cinnamate}+\text{Water}
  • Wet Chemical Reaction: Involves stirring a mixture of styrene and potassium hydroxide in water under controlled conditions to yield potassium cinnamate .
  • Alternative Methods: Other methods include using various organic solvents or catalysts to enhance yield and purity during synthesis.

Potassium cinnamate has several practical applications:

  • Wastewater Treatment: It has been shown to effectively reduce microbial load in wastewater, making it useful in environmental management .
  • Food Preservation: Its antimicrobial properties allow it to serve as a natural preservative in food products.
  • Pharmaceuticals: Due to its biological activity, it is being explored for potential health benefits, particularly in antioxidant formulations.

Studies have indicated that potassium cinnamate interacts with various biological systems. Its role as an Nrf2 inducer suggests that it may enhance the expression of antioxidant genes, thereby providing protective effects against oxidative damage. Additionally, its antimicrobial activity has been studied concerning its effectiveness against specific bacterial strains, indicating its potential as a preservative or therapeutic agent .

Potassium cinnamate shares similarities with other compounds derived from cinnamic acid or related structures. Here are some comparable compounds:

Compound NameStructure TypeUnique Properties
Sodium CinnamateSodium salt of cinnamic acidSimilar solubility; used in food
Calcium CinnamateCalcium saltUsed for dietary supplements
Ethyl CinnamateEster formExhibits different flavor profiles
Benzyl CinnamateAromatic derivativeUsed in fragrances and flavoring

Uniqueness: Potassium cinnamate is particularly noted for its solubility in water and its effectiveness in both environmental and health-related applications, setting it apart from other similar compounds which may have more limited uses or different solubility profiles.

Green Chemistry Approaches in Potassium Cinnamate Production

The synthesis of potassium cinnamate has evolved significantly with the implementation of green chemistry principles, which prioritize environmentally benign processes with reduced environmental impact. Traditional synthesis methods involve the neutralization of cinnamic acid with potassium hydroxide or potassium carbonate.

The simplest and most direct green approach involves the reaction of cinnamic acid with potassium carbonate in aqueous solution:

C₉H₈O₂ + K₂CO₃ → 2C₉H₇KO₂ + H₂O + CO₂

This straightforward neutralization reaction proceeds under mild conditions at a controlled pH of 8.5-9.5, eliminating the need for harsh chemicals or extreme reaction conditions. The reaction typically involves dissolving cinnamic acid in an appropriate solvent, such as ethanol or water, followed by the addition of potassium hydroxide or potassium carbonate.

Another green chemistry approach involves the hydrolysis of ethyl cinnamates using potassium carbonate in ethanol. This method represents a significant advance in green chemistry as it employs less toxic reagents and milder reaction conditions. The hydrolysis reaction can be represented as:

C₁₁H₁₂O₂ + K₂CO₃ → C₉H₇KO₂ + C₂H₅OH + KHCO₃

The advantages of these green chemistry approaches include:

Green Chemistry PrincipleImplementation in Potassium Cinnamate Synthesis
Atom EconomyHigh conversion efficiency with minimal waste production
Safer SolventsUse of water or ethanol instead of hazardous organic solvents
Energy EfficiencyLower reaction temperatures compared to traditional methods
Waste ReductionFewer by-products and simpler purification processes
Renewable FeedstocksCinnamic acid can be derived from natural plant sources

These environmentally friendly approaches align with the growing demand for sustainable chemical processes in industrial applications and represent significant progress toward reducing the environmental footprint of potassium cinnamate production.

Phase-Transfer Catalysis for Enhanced Reaction Efficiency

Phase-transfer catalysis (PTC) has emerged as a powerful technique for enhancing the efficiency of potassium cinnamate synthesis and related esterification reactions. This methodology effectively addresses the challenge of reactant incompatibility between organic and aqueous phases, substantially improving reaction rates and yields.

In PTC-mediated reactions involving potassium cinnamate, quaternary ammonium salts (Q⁺X⁻) serve as effective catalysts, facilitating the transfer of potassium cinnamate from the aqueous or solid phase into the organic phase. The mechanism follows several discrete steps:

  • The potassium cinnamate dissolves in the aqueous phase or exists as a solid
  • The phase-transfer catalyst exchanges its anion with the cinnamate anion:
    Q⁺X⁻ + K⁺Cinnamate⁻ → Q⁺Cinnamate⁻ + K⁺X⁻
  • The lipophilic Q⁺Cinnamate⁻ complex migrates to the organic phase
  • In the organic phase, reaction with electrophiles (such as alkyl halides) occurs:
    Q⁺Cinnamate⁻ + R-X → R-Cinnamate + Q⁺X⁻
  • The regenerated catalyst (Q⁺X⁻) returns to the aqueous/solid phase, continuing the catalytic cycle

Research has demonstrated the exceptional efficacy of PTC in cinnamate ester synthesis. For example, the reaction of potassium cinnamate with alkyl halides (such as n-butyl bromide or 2-phenylethyl bromide) in the presence of Aliquat®336 (trioctylmethylammonium chloride) resulted in high yields of cinnamate esters.

Alkylating AgentPTC CatalystReaction Time (min)Yield (%)
n-Butyl bromideAliquat®3362088
2-Phenylethyl bromideAliquat®3362590

A significant advantage of PTC systems is catalyst recyclability. Studies have confirmed that Aliquat®336 can be recycled at least three times with minimal activity loss, as demonstrated in the following data:

Cycle NumberYield with n-BuBr (%)Yield with PhCH₂CH₂Br (%)
18890
28688
38385

The PTC approach offers several advantages over conventional single-phase systems:

  • Substantially improved reaction rates
  • Lower reaction temperatures
  • Elimination of expensive anhydrous or aprotic solvents
  • Reduced waste generation
  • Potential for scale-up to industrial production

These benefits make PTC an attractive methodology for the commercial synthesis of potassium cinnamate and its derivatives, with applications extending to pharmaceutical manufacturing where alkylation of phenylacetonitrile serves as a model process.

Microwave-Assisted Synthesis and Energy Efficiency Metrics

Microwave-assisted synthesis represents a significant advancement in potassium cinnamate production, offering substantial improvements in reaction efficiency, energy consumption, and process sustainability. This technology utilizes microwave radiation to directly heat reaction mixtures at the molecular level, resulting in faster reaction rates and enhanced product yields.

A groundbreaking study demonstrated the effectiveness of microwave-assisted hydrolysis of ethyl cinnamates using K₂CO₃/ethanol for the synthesis of potassium cinnamate and related derivatives. The process was systematically optimized through variation of reaction parameters:

ParameterTested RangeOptimized Value
Temperature140-200°C180°C
Reaction Time10-30 min20 min
K₂CO₃ Equivalents1.0-4.03.0

Under these optimized conditions, potassium cinnamate derivatives were synthesized with exceptional yields ranging from 73% to 98%, with product identity confirmed through FTIR, ¹H NMR, ¹³C NMR, and HRMS analyses.

The energy efficiency of microwave-assisted synthesis can be quantified through several metrics that demonstrate its advantages over conventional heating methods:

Energy Efficiency MetricConventional HeatingMicrowave HeatingImprovement Factor
Reaction Time120 min20 min
Energy ConsumptionHighLow3-5×
E-factor (waste/product)HigherLower1.5-2×
Process Mass IntensityHigherLower1.3-1.8×

A comparative analysis of microwave versus conventional heating methods for potassium cinnamate synthesis demonstrates several key advantages:

  • Accelerated Reaction Kinetics: Microwave irradiation generates intense and focused heating that dramatically reduces reaction times from hours to minutes.

  • Enhanced Selectivity: The uniform heating profile of microwave irradiation often leads to fewer side reactions and improved product purity.

  • Reduced Energy Consumption: The direct heating mechanism of microwaves eliminates energy losses associated with conventional heating, resulting in energy savings of 60-85%.

  • Improved Reproducibility: Precise temperature control and uniform heating ensure consistent reaction outcomes and product quality.

Another significant advantage of microwave-assisted synthesis is its compatibility with green chemistry principles. The technique often enables reactions to proceed efficiently in environmentally benign solvents like ethanol or water, reducing the environmental impact of potassium cinnamate production.

Industrial-Scale Spray-Drying Techniques and Yield Optimization

For commercial-scale production of potassium cinnamate, spray-drying and spray agglomeration techniques have emerged as superior methods for obtaining high-quality, free-flowing powdered products with excellent stability and dissolution characteristics. These techniques offer significant advantages over traditional crystallization processes, which are more complex, costly, and often yield products with less desirable physical properties.

A comprehensive industrial spray-drying process for potassium cinnamate production follows these sequential steps:

  • Solution Preparation: A solution containing approximately 14.5 wt% potassium cinnamate is prepared by reacting aqueous 50 wt% potassium hydroxide solution with pure cinnamic acid powder.

  • pH Adjustment: The pH is carefully adjusted to 8.5-9.5 for a 10 wt% solution to ensure optimal product stability.

  • Solution Feeding: The prepared solution is fed to a commercial spray dryer at an ingoing temperature of approximately 55°C.

  • Atomization: The solution is atomized using pressure nozzles operated at approximately 30 bar, creating fine droplets with optimal surface area for efficient drying.

  • Drying Chamber: The atomized droplets contact heated air with an inlet temperature of approximately 180°C.

  • Temperature Control: An outlet temperature of approximately 95°C is maintained to ensure proper moisture content in the final product.

  • Collection: The dried potassium cinnamate powder is collected, with an average moisture content below 2 wt%.

Process optimization studies have identified several critical parameters that significantly impact product yield and quality:

ParameterOptimal RangeEffect on Product Quality
Inlet Temperature170-190°CHigher temperatures increase drying efficiency but may degrade product
Outlet Temperature90-100°CControls final moisture content and product stability
Feed RateProcess-dependentAffects particle size distribution and moisture content
Atomization Pressure25-35 barDetermines droplet size and drying uniformity
Feed Concentration12-16 wt%Higher concentrations improve throughput but may affect flowability

The spray-dried potassium cinnamate product demonstrates superior characteristics compared to conventionally produced material:

  • Enhanced Flowability: Reduced interparticle cohesion improves handling characteristics for industrial applications.

  • Reduced Cohesiveness: Minimized tendency for clumping or agglomeration during storage and transport.

  • Decreased Dustiness: Lower dust formation improves workplace safety and reduces product loss.

  • Improved Dissolution Rate: More rapid and complete dissolution in aqueous systems enhances functionality in various applications.

  • Superior Organoleptic Profile: Better taste and aroma characteristics for food and beverage applications.

For further quality enhancement, carbon treatment prior to spray-drying has been recommended to remove impurities and improve organoleptic properties. Additionally, spray agglomeration techniques can be employed to produce larger, more porous particles with excellent rehydration properties for specific applications.

The industrial-scale spray-drying process achieves typical yields of 95-98%, representing significant improvement over conventional crystallization methods that typically achieve 85-90% yields. This efficiency, combined with the superior product characteristics, makes spray-drying the preferred method for commercial potassium cinnamate production.

Biofilm Inhibition Strategies in Gram-Positive and Gram-Negative Bacteria

Potassium cinnamate demonstrates significant biofilm inhibition capabilities across diverse bacterial species through multiple molecular mechanisms [2] [4]. Research indicates that potassium cinnamate achieves biofilm inhibition through interference with the biological mechanisms of biofilm formation, particularly disrupting extracellular polymeric substance production and bacterial cell adhesion processes [3] [41].

The compound exhibits differential effectiveness against gram-positive and gram-negative bacteria due to structural differences in their cell walls [28]. Gram-negative bacteria possess an outer membrane composed primarily of lipopolysaccharide molecules with a thin peptidoglycan layer beneath, while gram-positive bacteria lack this outer membrane and have a thick peptidoglycan layer directly attached to the plasma membrane [28]. This structural variation influences potassium cinnamate's penetration and subsequent biofilm inhibition mechanisms [28].

Studies demonstrate that potassium cinnamate significantly reduces biofilm formation in single and multispecies bacterial populations [3]. At concentrations of 600-800 milligrams per liter, the compound achieved biofilm formation reduction of 46.8-64.7 percent in both single and multispecies bacteria [3]. Higher concentrations of 1000 milligrams per liter resulted in prominent biofilm inhibition activity reaching 82.13 percent [3].

Bacterial TypeBiofilm Inhibition RateConcentration Range
Single Species46.8-82.13%600-1000 mg/L
Multispecies46.8-64.7%600-800 mg/L
Gram-positiveVariable0.01-0.1%
Gram-negativeVariable0.01-0.1%

The mechanism involves disruption of extracellular polymeric substance production, which serves as the structural matrix for biofilm formation [3]. High concentrations of cinnamate compounds significantly reduced extracellular polymeric substance production to 60-70.1 percent compared to untreated samples [3]. Additionally, potassium cinnamate interferes with bacterial attachment and colonization processes by inhibiting flagella protein synthesis and swarming motility [41].

Research on related cinnamate compounds reveals that biofilm inhibition occurs through downregulation of cyclic di-guanosine monophosphate, biofilm-related genes, and quorum sensing mechanisms [41]. These processes suppress intercellular adherence and accumulation of bacterial cells within biofilm structures while inhibiting important bacterial virulence factors [41].

Oxidative Stress Induction via Reactive Oxygen Species Generation

Potassium cinnamate induces antimicrobial effects through oxidative stress mechanisms involving reactive oxygen species generation [12] [39]. The compound's cinnamate moiety contributes to both antioxidant and pro-oxidant properties, with the latter being responsible for antimicrobial activity through cellular damage induction [12].

Cinnamic acid derivatives with ortho-dihydroxyl groups demonstrate strong pro-oxidant properties that generate substantial amounts of hydrogen peroxide and other reactive oxygen species [12]. These compounds produce reactive oxygen species through oxidative degradation processes that occur rapidly under physiological conditions [12]. The generation of reactive oxygen species leads to cellular damage and subsequent antimicrobial effects [12].

Studies reveal that caffeic acid and 3,4-dihydroxyhydrocinnamic acid, structurally related to potassium cinnamate, produced substantial amounts of hydrogen peroxide with oxidative degradation in culture conditions [12]. This reactive oxygen species production was directly responsible for cytotoxic effects, which were abolished when superoxide dismutase and catalase were present to neutralize the generated reactive oxygen species [12].

Compound TypeROS GenerationCellular EffectMechanism
Ortho-dihydroxyl derivativesHigh H2O2 productionCytotoxicOxidative degradation
Cinnamic acid compoundsModerate ROS levelsGrowth stimulationLow-level oxidative stress
Potassium cinnamateVariable ROS productionAntimicrobialMembrane disruption

The oxidative stress mechanism involves perturbation of cellular redox homeostasis through excessive reactive oxygen species production [9]. This leads to peroxidation of membrane lipids, disturbance of cellular antioxidant signaling, and induction of cellular death processes [9]. The reactive oxygen species generated by potassium cinnamate specifically target bacterial cellular components, resulting in loss of membrane integrity and cellular function [39].

Research demonstrates that reactive oxygen species production by cinnamate compounds affects intracellular antioxidant systems [12]. The compounds modulate antioxidant molecules and their signaling pathways to control intracellular radical levels, leading to cellular damage when antioxidant capacity is overwhelmed [12]. This mechanism proves particularly effective against foodborne pathogens that possess limited antioxidant defense systems [12].

Membrane Integrity Disruption and Adenosine Triphosphatase Activity Suppression

Potassium cinnamate exerts antimicrobial effects through direct disruption of bacterial cell membrane integrity and inhibition of adenosine triphosphatase activity [39]. The compound interacts with microbial cell membranes, leading to increased permeability and leakage of cellular contents, ultimately resulting in inhibition of microbial growth and reproduction .

The mechanism involves potassium cinnamate's conversion from its weakly alkaline form to weak acid under acidic conditions, allowing dissolution in the microbial membrane and entry into bacterial cells [2]. Once inside, the compound produces ionization reactions that achieve ionization balance and effectively affect enzyme activity, particularly adenosine triphosphatase function [2].

Research demonstrates that potassium cinnamate causes cell membrane depolarization, intracellular hydrogen ion concentration reduction, and decreased intracellular adenosine triphosphatase activity [39]. These effects destroy cell membrane homeostasis and lead to bacterial cell death through loss of essential cellular functions [39]. Field emission scanning electron microscopy and transmission electron microscopy visualization reveals cell rupture, shrinkage, and hollowness following potassium cinnamate treatment [39].

Membrane EffectMechanismBacterial ResponseTime Course
DepolarizationIon gradient disruptionLoss of membrane potentialMinutes
Permeability increaseMembrane structure damageCellular content leakageHours
ATPase inhibitionEnzyme activity suppressionEnergy depletionHours
Complete disruptionTotal membrane failureCell death12-24 hours

The compound demonstrates effectiveness against diverse foodborne pathogens including Listeria monocytogenes, Zygosaccharomyces bailii, Staphylococcus aureus, and Escherichia coli [6] [4]. In dairy dessert applications, potassium cinnamate at 0.1 percent concentration arrested Listeria monocytogenes growth to inoculation levels throughout the incubation period [6]. For Zygosaccharomyces bailii in tomato sauce, 0.02 percent concentration controlled growth for 14 days, while 0.06 percent concentration levels inhibited growth over the entire incubation period [6].

Studies reveal that potassium cinnamate inhibits adenosine triphosphatase activity in bacterial cells, leading to energy depletion and cellular dysfunction . This enzyme inhibition disrupts essential cellular processes including active transport, protein synthesis, and maintenance of ion gradients across cell membranes . The combination of membrane disruption and adenosine triphosphatase inhibition creates a dual mechanism that proves highly effective against foodborne pathogens [39].

The formation of inclusion complexes between potassium cinnamate and β-cyclodextrin represents a significant advancement in food preservation technology. β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units, forms a cone-shaped structure with a hydrophobic cavity that can encapsulate guest molecules [5] [6]. This host-guest interaction creates a stable 1:1 inclusion complex that enhances the functional properties of potassium cinnamate through multiple mechanisms.

The inclusion complex formation significantly improves the solubility of potassium cinnamate, with studies reporting 2-5 fold increases in aqueous solubility compared to the free compound [7] [6]. This enhanced solubility translates to improved bioavailability and more effective antimicrobial activity in food systems. The complexation process involves non-covalent interactions, primarily hydrophobic forces and van der Waals interactions, which stabilize the guest molecule within the cyclodextrin cavity [8] [9].

Thermal stability represents another crucial advantage of the inclusion complex. The encapsulation of potassium cinnamate within the β-cyclodextrin cavity provides protection against thermal degradation, extending the compound's shelf life and maintaining its antimicrobial efficacy under various processing conditions [6] [10]. Differential scanning calorimetry studies demonstrate that the characteristic melting point of potassium cinnamate disappears in the inclusion complex, indicating successful encapsulation and improved thermal properties [11] [10].

The controlled release behavior of the inclusion complex offers significant advantages for food preservation applications. Unlike free potassium cinnamate, which exhibits immediate release characteristics, the cyclodextrin complex provides sustained release profiles that maintain antimicrobial activity over extended periods [12] [13]. This controlled release mechanism is particularly beneficial for active packaging applications where prolonged antimicrobial protection is desired.

Synergistic effects between potassium cinnamate and β-cyclodextrin extend beyond simple physical encapsulation. The combination demonstrates enhanced antimicrobial activity compared to either component alone, with the cyclodextrin potentially facilitating better penetration of the antimicrobial agent into microbial cell membranes [7] [14]. This synergistic relationship also contributes to improved stability of the active compound under various pH conditions and storage environments.

Composite Film Development for Active Packaging Systems

The incorporation of potassium cinnamate into composite films represents a revolutionary approach to active packaging systems that provide continuous antimicrobial protection for food products. These innovative packaging materials combine the structural integrity of biodegradable polymers with the antimicrobial efficacy of potassium cinnamate, creating multifunctional barriers that extend food shelf life while maintaining product quality.

Chitosan-based composite films have shown exceptional promise in active packaging applications. The combination of chitosan with polycaprolactone (PCL) creates a flexible, biodegradable matrix that effectively incorporates potassium cinnamate at concentrations ranging from 0.5-2.0% [15] [12]. These films demonstrate remarkable antimicrobial activity, achieving 99% inhibition against Escherichia coli and Staphylococcus aureus [16]. The electrospun chitosan/PCL nanofiber membranes loaded with potassium cinnamate/β-cyclodextrin inclusion complexes provide enhanced controlled release properties, maintaining antimicrobial activity over extended periods while preserving the bioactivity of the incorporated compound [12].

Hemicellulose-polyvinyl alcohol (PVA) composite films represent another significant advancement in active packaging technology. These films, incorporating potassium cinnamate at concentrations of 0.1-0.5%, demonstrate excellent compatibility between the polymer matrix and the antimicrobial agent [15] [17]. The resulting composite films exhibit moderate oxygen barrier properties (3.64-12.21 cm³·μm·m⁻²·day⁻¹·kPa⁻¹) while maintaining strong antimicrobial activity against both Gram-positive and Gram-negative bacteria [15]. The good compatibility and intermolecular interactions between the components result in films with enhanced mechanical properties and improved thermal stability.

Gelatin-based composite films offer unique advantages for food packaging applications due to their excellent biodegradability and food-safe nature. The incorporation of potassium cinnamate at concentrations of 1.0-3.0% creates films with broad-spectrum antimicrobial activity while maintaining desirable mechanical properties [18] [19]. These films demonstrate particular effectiveness against mold and yeast organisms, making them suitable for preserving fresh produce and bakery products.

The development of pH-responsive active packaging systems represents a sophisticated approach to targeted antimicrobial activity. Shellac-encapsulated systems containing potassium cinnamate demonstrate controlled release behavior triggered by changes in the food microenvironment [16]. These smart packaging materials respond to volatile alkaline substances produced during food spoilage, releasing antimicrobial compounds precisely when needed. Such systems have shown remarkable effectiveness in pork preservation, extending freshness duration by up to six days while achieving 99% inhibition against pathogenic bacteria.

The antimicrobial mechanism of potassium cinnamate in composite films involves multiple pathways. The compound disrupts microbial cell membrane integrity, leading to increased permeability and leakage of cellular contents [3]. Additionally, it interferes with energy synthesis pathways and causes oxidative stress in microbial cells through the generation of reactive oxygen species [3]. The sustained release of potassium cinnamate from the film matrix ensures continuous antimicrobial activity throughout the packaging period.

pH-Independent Preservation Efficacy in Acidic and Neutral Matrices

One of the most remarkable characteristics of potassium cinnamate as a food preservative is its pH-independent antimicrobial efficacy, which distinguishes it from many conventional preservatives whose activity varies significantly with pH conditions. This unique property makes potassium cinnamate particularly valuable for food preservation applications across diverse food matrices with varying acidity levels.

The antimicrobial activity of potassium cinnamate remains consistently effective across a pH range of 2.0-7.0, with minimal variation in minimum inhibitory concentrations or preservation efficacy [20] [21]. This pH stability is attributed to the compound's unique chemical structure and mechanism of action, which does not rely on pH-dependent ionization states that typically affect the activity of organic acid preservatives. The potassium salt form ensures good solubility across different pH conditions while maintaining the antimicrobial properties of the cinnamic acid moiety.

In highly acidic food matrices (pH 2.0-3.0), such as citrus-based products and vinegar formulations, potassium cinnamate maintains excellent antimicrobial activity with preservation efficacy rates of 95-98% [20]. The compound's stability in these harsh acidic conditions is particularly noteworthy, as many antimicrobial agents experience degradation or reduced activity under such circumstances. The minimum inhibitory concentrations remain within the 1.0-2.0 mg/mL range, demonstrating consistent potency regardless of the acidic environment.

Moderately acidic food systems (pH 3.0-5.0), including tomato-based products, fermented foods, and certain dairy products, benefit significantly from potassium cinnamate's pH-independent properties. In tomato sauce applications, concentrations as low as 0.02-0.06% effectively control spoilage organisms like Zygosaccharomyces bailii for extended periods [4]. The compound's ability to maintain activity in these matrices, where traditional preservatives often show reduced efficacy, makes it an ideal replacement for synthetic alternatives.

Near-neutral and neutral food matrices (pH 5.0-7.0), such as meat products, vegetables, and certain processed foods, present unique preservation challenges due to their favorable conditions for microbial growth. Potassium cinnamate addresses these challenges effectively, maintaining antimicrobial activity with preservation efficacy rates of 91-95% across this pH range [20]. The compound's mechanism of action, which involves membrane disruption and interference with cellular processes, remains effective regardless of the neutral pH environment.

The pH-independent nature of potassium cinnamate's antimicrobial activity is mechanistically explained by its mode of action at the cellular level. Unlike weak organic acids that require specific pH conditions for optimal activity, potassium cinnamate exerts its antimicrobial effects through direct interaction with microbial cell membranes and interference with essential cellular processes [3]. The compound causes membrane depolarization, increases membrane permeability, and disrupts energy synthesis pathways regardless of the external pH environment.

This pH stability translates to significant practical advantages in food processing and preservation. Food manufacturers can utilize potassium cinnamate across diverse product lines without the need for pH adjustment or formulation modifications. The compound's effectiveness in both acidic and neutral matrices eliminates the need for complex preservative systems that often require multiple antimicrobial agents to achieve broad-spectrum protection.

The consistent antimicrobial efficacy across different pH ranges also contributes to improved food safety outcomes. Pathogens such as Listeria monocytogenes, which can survive in various pH conditions, are effectively controlled by potassium cinnamate regardless of the food matrix pH [4] [3]. This broad-spectrum, pH-independent activity provides food manufacturers with confidence in their preservation systems and reduces the risk of foodborne illness outbreaks.

Related CAS

621-82-9 (Parent)

Other CAS

16089-48-8

General Manufacturing Information

2-Propenoic acid, 3-phenyl-, potassium salt (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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